

Toxicological Profile of 2-Chloro-N,N-diethylbenzamide: A Data Gap Analysis

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Compound of Interest

Compound Name: 2-Chloro-N,N-diethylbenzamide

Cat. No.: B076033

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the toxicological profile of **2-Chloro-N,N-diethylbenzamide** (CAS No. 10345-79-6). Following a comprehensive review of publicly available scientific literature and toxicological databases, it must be stated that no specific toxicological studies for **2-Chloro-N,N-diethylbenzamide** have been identified. The lack of data prevents a complete assessment of its potential hazards.

This document serves to highlight this significant data gap and provides a summary of the types of studies required to establish a comprehensive toxicological profile. Information on structurally related compounds is presented for comparative context; however, it is crucial to emphasize that these data are not directly applicable to **2-Chloro-N,N-diethylbenzamide** and should be interpreted with caution.

Physicochemical Information

Basic identification and physicochemical properties of **2-Chloro-N,N-diethylbenzamide** are available.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ ClNO	PubChem[1]
Molecular Weight	211.69 g/mol	PubChem[1]
CAS Number	10345-79-6	PubChem[1]
IUPAC Name	2-chloro-N,N-diethylbenzamide	PubChem[1]
Synonyms	Benzamide, 2-chloro-N,N-diethyl-; N,N-DIETHYL-O-CHLOROBENZAMIDE; o-chloro-N,N-diethylbenzamide	PubChem[1]

Overview of Toxicological Data Gaps

A complete toxicological profile requires data from a battery of tests. For **2-Chloro-N,N-diethylbenzamide**, data is missing for all major toxicological endpoints:

- **Acute Toxicity:** No studies on the effects of single, high-dose exposure via oral, dermal, or inhalation routes were found. Therefore, key metrics like the LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are unknown.
- **Sub-chronic and Chronic Toxicity:** No information is available on the effects of repeated or long-term exposure. This prevents the identification of a No-Observed-Adverse-Effect Level (NOAEL).
- **Genotoxicity:** There are no available studies, such as the Ames test or in vitro/in vivo chromosomal aberration assays, to assess the potential for this compound to cause genetic mutations.
- **Carcinogenicity:** No long-term animal bioassays have been conducted to evaluate the carcinogenic potential of **2-Chloro-N,N-diethylbenzamide**.
- **Reproductive and Developmental Toxicity:** The potential effects on fertility, reproductive organs, and fetal development have not been studied.

- Mechanisms of Toxicity: Without toxicological data, the mechanisms of action and any associated signaling pathways remain entirely uninvestigated.

Data from Structurally Related Compounds (for Context Only)

To provide some perspective, toxicological data for a few structurally related compounds are summarized below. It is imperative to reiterate that these findings are not predictive of the toxicological profile of **2-Chloro-N,N-diethylbenzamide**. Structural differences, such as the position of the chlorine atom or its absence, can significantly alter a compound's biological activity and toxicity.

N,N-Diethylbenzamide (DEB)

DEB is an analogue that lacks the chlorine substituent. A comparative inhalation toxicity study in mice reported an acute 4-hour LC50 value for DEB aerosols to be greater than 2.5 g/m³.^[2] The study also noted that irreversible depression in respiratory frequency was observed at concentrations of 277 mg/m³ and above.^[2]

N,N-Diethyl-m-toluamide (DEET)

DEET, a common insect repellent, is an isomer of N,N-diethyl-toluamide. It is one of the most extensively studied benzamides. Its neurotoxicity is thought to involve multiple mechanisms, including inhibition of acetylcholinesterase and effects on octaminergic synapses in insects.^[3] ^[4] Studies in rats have investigated its reproductive and developmental toxicity, with one study showing no evidence of such effects, although signs of neurotoxicity were observed in the adult treated rats.^[5]

2-Chloronitrobenzene

This compound shares the 2-chloro substitution pattern but has a nitro group instead of a diethylamide group. It has been shown to be mutagenic in *Salmonella typhimurium* with metabolic activation and induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells.^[6] In continuous breeding studies in mice, 2-chloronitrobenzene did not affect fertility.^[6]

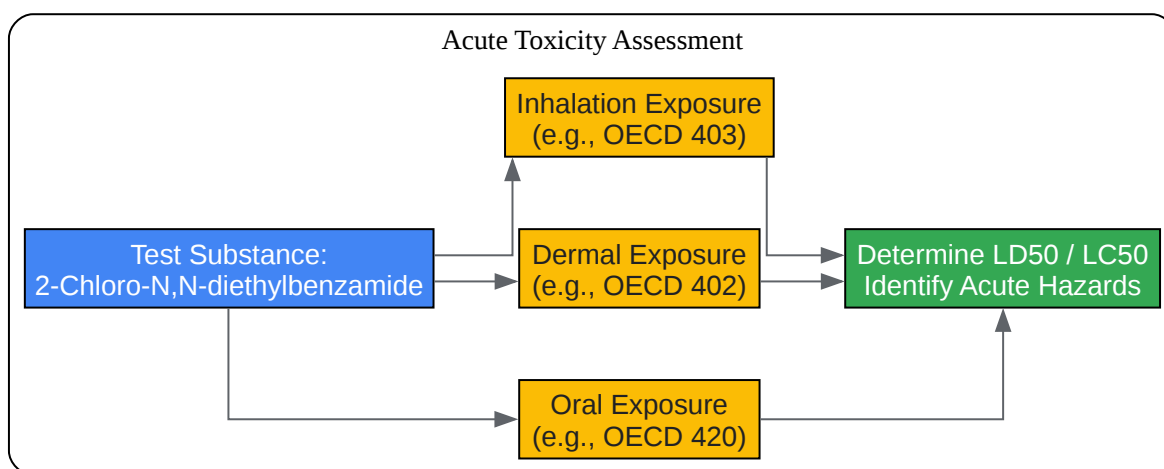
Required Experimental Protocols for a Complete Toxicological Profile

To address the existing data gaps, a standard set of toxicological studies would need to be performed. The methodologies for these are well-established and guided by international regulatory bodies like the OECD.

Acute Toxicity Testing

- Protocol: Typically follows OECD Test Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity).
- Methodology: Involves administering the substance to animals (usually rats or mice) in a single dose via the relevant route of exposure. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality to determine the LD50 or LC50.

The logical workflow for initiating a toxicological assessment would begin with determining acute toxicity.



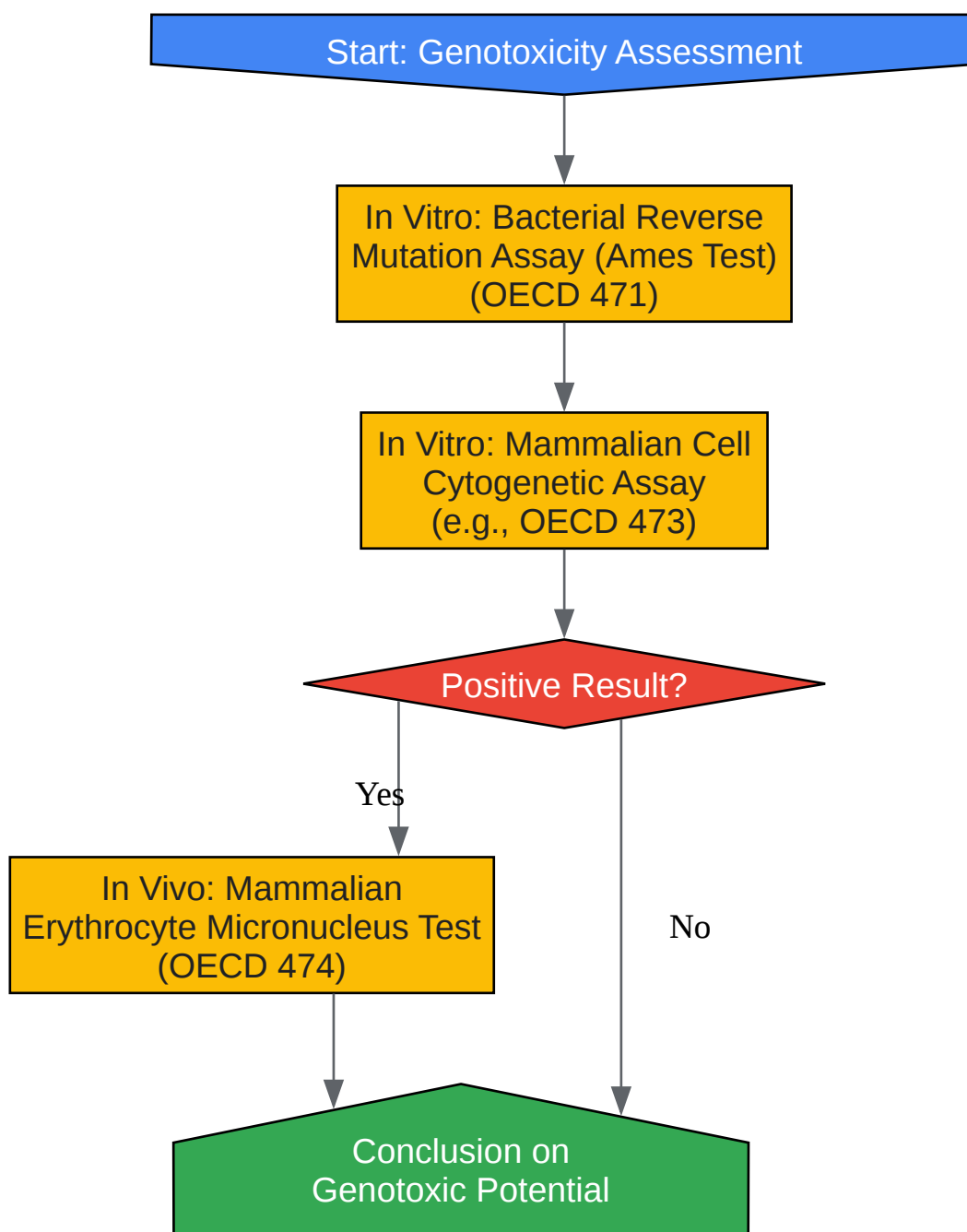
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Caption: Workflow for Acute Toxicity Testing.

Genotoxicity Testing

- Protocol: A battery of tests is required, starting with an in vitro bacterial reverse mutation test (Ames test, OECD TG 471).^[7] This is often followed by an in vitro test in mammalian cells (e.g., OECD TG 473 for chromosomal aberrations) and, if positive results are found, an in vivo test (e.g., OECD TG 474, Mammalian Erythrocyte Micronucleus Test).
- Methodology: The Ames test exposes various strains of *Salmonella typhimurium* with specific genetic mutations to the test chemical (with and without metabolic activation) to see if it causes a reversion to the wild type, indicating mutagenic potential.

A standard workflow for assessing genotoxicity is illustrated below.



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Caption: Standard Genotoxicity Testing Workflow.

Carcinogenicity Bioassay

- Protocol: Typically a 2-year bioassay in two rodent species (e.g., rat and mouse) as described in OECD TG 451.[8]

- Methodology: Animals are administered the test substance daily for a large portion of their lifespan. Tissues and organs are examined for the development of tumors at the end of the study. Due to the long duration and high cost, this study is usually undertaken when there is evidence of genotoxicity or other concerning findings from shorter-term studies.

Conclusion

The toxicological profile of **2-Chloro-N,N-diethylbenzamide** is currently undefined due to a complete lack of publicly available data. While information on related benzamides can provide some limited context on potential biological activities, it is insufficient for a reliable safety assessment. To characterize the potential hazards of this compound for researchers, scientists, and drug development professionals, a comprehensive suite of toxicological studies, beginning with acute toxicity and genotoxicity, is required. Without such data, any handling or use of **2-Chloro-N,N-diethylbenzamide** should proceed with significant caution, assuming it to be a potentially hazardous substance.

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